7-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride
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Overview
Description
7-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride is a heterocyclic compound characterized by its unique structure, which includes a bromine atom at the 7th position of the imidazo[1,2-a]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride typically involves the cyclization of 2-aminopyridine with a brominated precursor. One common method includes the reaction of 2-aminopyridine with α-bromoketones under specific conditions. For instance, the reaction can be carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as an oxidizing agent, promoting the cyclization and subsequent bromination to form the desired imidazo[1,2-a]pyridine structure .
Industrial Production Methods: In an industrial setting, the production of this compound may involve scalable processes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and optimize the use of reagents. The use of metal-free conditions and mild reaction environments is preferred to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms within the ring.
Cyclization Reactions: Further cyclization can occur, leading to the formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as TBHP or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
7-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism by which 7-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or nucleic acids, depending on the specific application. The bromine atom can enhance the compound’s binding affinity to its targets, thereby increasing its biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Lacks the bromine atom, which can result in different biological activities and reactivity.
7-Chloroimidazo[1,2-a]pyridin-2-amine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
2-Aminopyridine: The precursor in the synthesis of 7-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride, with simpler structure and different reactivity.
Uniqueness: The presence of the bromine atom at the 7th position in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds. This substitution can enhance its reactivity and potential as a pharmacophore in drug design .
Properties
IUPAC Name |
7-bromoimidazo[1,2-a]pyridin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3.ClH/c8-5-1-2-11-4-6(9)10-7(11)3-5;/h1-4H,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHGYXMCFYXRCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1958100-51-0 |
Source
|
Record name | Imidazo[1,2-a]pyridin-2-amine, 7-bromo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1958100-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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